molecular formula C14H15N3O2 B2778923 N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-07-9

N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No.: B2778923
CAS No.: 478063-07-9
M. Wt: 257.293
InChI Key: MWQCFVJNKIMHJI-UHFFFAOYSA-N
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Description

N'-Propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a novel chemical entity designed for advanced pharmaceutical and medicinal chemistry research. It features a hybrid structure combining pyrrole and carbohydrazide pharmacophores, which are associated with a range of biological activities. Compounds based on the pyrrole-heterocycle and hydrazone scaffold are of significant interest in drug discovery, with known applications as antibacterial, antifungal, and anticancer agents . Specifically, structurally similar pyrrole-phenyl allylidene hydrazine carboximidamide derivatives have recently been investigated as potential dual-inhibitors for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1) . This suggests the potential for this compound to be a valuable scaffold in neurodegenerative disease research. Furthermore, related pyrrole-based carbohydrazides and hydrazones have demonstrated selective antiproliferative activity against human melanoma cell lines, inducing apoptosis and cell cycle arrest, which highlights its potential utility in oncology drug development . As a reagent, it is intended for use in building compound libraries, screening assays, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazards and handling procedures.

Properties

IUPAC Name

N'-propanoyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-13(18)15-16-14(19)11-7-3-4-8-12(11)17-9-5-6-10-17/h3-10H,2H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCFVJNKIMHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Group

The nature of the acyl group on the hydrazide nitrogen significantly influences physicochemical and biological properties:

Compound Name Acyl Group Molecular Weight (g/mol) Key Features Evidence ID
N'-Propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide Propionyl (C₃H₅CO-) ~289.3 (estimated) Moderate lipophilicity; potential for metabolic stability
N'-(4-Chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide 4-Chlorobenzoyl 343.77 Enhanced electron-withdrawing effect; higher molecular weight
2-(1H-Pyrrol-1-yl)-N'-[(1Z)-thien-2-ylmethylene]benzohydrazide Thienylmethylene 295.36 Thiophene introduces sulfur atom; possible redox activity
Bis[N′-(3-methoxybenzylidene)-4-(1H-pyrrol-1-yl)benzohydrazide] copper (II) Methoxybenzylidene ~600–700 (estimated) Metal coordination improves stability; Cu(II) enhances redox properties

Key Observations :

  • The propionyl group balances lipophilicity and steric bulk compared to aromatic acyl groups (e.g., 4-chlorobenzoyl) .
  • Metal complexes () exhibit improved stability and distinct biological profiles, such as DNA interaction .

Heterocyclic Ring Modifications

Replacing the pyrrole ring with other heterocycles impacts electronic and steric properties:

Compound Name Heterocycle Yield (%) IR Peaks (cm⁻¹) Biological Relevance Evidence ID
N'-(4-Hydroxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide Pyrazole 68 1692 (C=O), 1600 (C=N) Anticandidate for antimicrobials
N'-(4-Nitrobenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide Pyrazole 70 1685 (C=O), 1635 (C=N) Nitro group enhances electrophilicity
(E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide Pyrrole (nitro-substituted) N/A 1620 (C=N), 1560 (C=C) DNA interaction demonstrated

Key Observations :

  • Pyrazole derivatives () show higher yields (65–70%) compared to pyrrole analogs, possibly due to easier synthetic accessibility .
  • Nitro-substituted pyrroles () exhibit strong electron-withdrawing effects, which may enhance DNA-binding capacity .

Aromatic Substitution Patterns

Modifications on the benzene ring influence electronic density and solubility:

Compound Name Benzene Substitution ¹H-NMR (δ ppm) Solubility Trends Evidence ID
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-phenylacetyl)hydrazide 4-Position 6.5–8.0 (ArH) Reduced solubility due to hydrophobicity
N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide 4-Methoxy 4.0 (s, 3H, OCH₃) Methoxy group improves aqueous solubility
N'-(3-Pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide Pyridine 8.38 (s, CH=N) Polar pyridine enhances bioavailability

Key Observations :

  • Methoxy groups () improve solubility, critical for drug delivery .
  • Pyridine-containing analogs () demonstrate enhanced bioavailability due to increased polarity .

Biological Activity

N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (CAS No. 478063-07-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biochemical properties, and biological effects of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • Melting Point : 110–113 °C

The compound consists of a propionyl group attached to a benzenecarbohydrazide moiety, which is further substituted with a pyrrole ring. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride in the presence of a base like triethylamine. The reaction conditions are controlled to ensure high yield and purity, followed by purification techniques such as recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key enzymes such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are crucial for bacterial cell wall synthesis and folate metabolism, respectively .

Antitubercular Activity

In addition to its antibacterial properties, this compound has demonstrated potential antitubercular activity. Studies have suggested that it may be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis, although further research is necessary to fully elucidate its efficacy and mechanism .

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Enzyme Interaction

The interaction of this compound with enzymes has been a focal point of several studies:

  • Enoyl ACP Reductase : The compound's binding affinity for this enzyme suggests it could disrupt fatty acid biosynthesis in bacteria.
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR could impair nucleotide synthesis, further contributing to its antimicrobial effects .

Case Studies

Several case studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2Showed potential cytotoxic effects on HeLa cancer cells, with IC50 values indicating effective dose ranges.
Study 3Investigated antitubercular properties, revealing promising results in vitro against M. tuberculosis strains.

Q & A

Q. What methodologies address data variability in bioactivity assays?

  • Normalization to positive controls (e.g., ascorbic acid for antioxidants) reduces inter-assay variability. Dose-response curves (e.g., 10–100 µM) with triplicate measurements ensure reproducibility. Contradictions due to impurity are resolved via HPLC purity checks (>95%) .

Methodological Notes

  • Data Tables : Key physicochemical and spectral data are consolidated from experimental reports (e.g., melting points, NMR shifts) .
  • Advanced Tools : SHELX, DFT, and docking software are recommended for structural and interaction studies .

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